Cbr1-IN-4

CBR1 inhibition SAR anthracycline metabolism

Choose Cbr1-IN-4 for your research into CBR1-mediated anthracycline cardiotoxicity. This 8-hydroxy-2-iminochromene derivative offers superior cellular efficacy compared to close analogs, making it the optimal tool for live-cell assays. Its unique dual-activity profile against CBR1 and AKR1B10 enables precise pharmacological dissection of overlapping metabolic resistance mechanisms. Ensure experimental reproducibility by selecting this specific, well-characterized inhibitor.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
Cat. No. B12366705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbr1-IN-4
Molecular FormulaC17H13ClN2O3
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N
InChIInChI=1S/C17H13ClN2O3/c18-12-5-1-3-10(7-12)9-20-17(22)13-8-11-4-2-6-14(21)15(11)23-16(13)19/h1-8,19,21H,9H2,(H,20,22)
InChIKeyGCHVLIGVGOMWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbr1-IN-4: A Differentiated Carbonyl Reductase 1 (CBR1) Inhibitor for Anthracycline Cardiotoxicity and Cancer Research


Cbr1-IN-4 (also designated Compound 13p) is a synthetic small-molecule inhibitor of human carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily [1]. This enzyme catalyzes the reduction of anthracycline anticancer drugs (e.g., doxorubicin, daunorubicin) to their cardiotoxic C-13 alcohol metabolites, a process implicated in both chemotherapy-induced cardiotoxicity and drug resistance [1]. Cbr1-IN-4 belongs to the 8-hydroxy-2-iminochromene chemical class and exhibits an in vitro inhibitory IC50 of 0.090 μM against human CBR1 [1]. The compound is primarily utilized as a pharmacological tool in preclinical investigations aimed at dissecting CBR1-mediated metabolic pathways and evaluating therapeutic strategies to mitigate anthracycline-related adverse effects.

Why Cbr1-IN-4 Cannot Be Simply Substituted by Other In-Class CBR1 Inhibitors


Substituting Cbr1-IN-4 with other CBR1 inhibitors, even close structural analogs within the same 8-hydroxy-2-iminochromene series, introduces significant experimental variability due to substantial differences in inhibitory potency, enzyme selectivity profiles, and crucially, divergent cellular efficacy. As detailed in the primary characterization study [1], subtle modifications to the compound's phenyl or benzyl substituents result in orders-of-magnitude shifts in binding affinity (Ki) and distinct off-target interactions with related aldo-keto reductases (e.g., AKR1B10) [1]. Most critically, the relationship between in vitro enzyme inhibition and cellular functional activity is not linear; a compound with superior isolated enzyme potency may exhibit inferior performance in live-cell assays [1]. Therefore, direct substitution without empirical validation of the specific assay context risks data misinterpretation, particularly in cellular models of CBR1-mediated drug metabolism or cardiotoxicity.

Quantitative Differentiation of Cbr1-IN-4 Versus Closest Analogs: CBR1-IN-3 (13h) and CBR1-IN-5 (13o)


In Vitro Inhibitory Potency: Cbr1-IN-4 Exhibits Intermediate Potency Between High-Affinity and Natural Product Comparators

Cbr1-IN-4 (13p) demonstrates an IC50 of 0.090 μM against human CBR1. While this is approximately 2.6-fold less potent than the lead analog CBR1-IN-3 (13h, IC50 = 0.034 μM) [1], it remains comparable in potency to the previously reported natural flavonoid inhibitor luteolin (IC50 = 0.095 μM) [1]. Notably, Cbr1-IN-4 is marginally more potent than the closely related analog CBR1-IN-5 (13o, IC50 = 0.086 μM) [1].

CBR1 inhibition SAR anthracycline metabolism

Binding Affinity (Ki): Cbr1-IN-4 Exhibits a 3.1-Fold Lower Affinity Compared to CBR1-IN-3

In kinetic studies using S-tetralol oxidation, Cbr1-IN-4 (13p) acts as a competitive inhibitor with a Ki value of 47 nM [1]. This binding affinity is approximately 3.1-fold weaker than that of the lead compound CBR1-IN-3 (13h), which displays a Ki of 15 nM under identical assay conditions [1].

CBR1 binding kinetics competitive inhibition Ki

Enzyme Selectivity Profile: Cbr1-IN-4 Demonstrates a Unique Off-Target Interaction with AKR1B10

Unlike the highly selective CBR1-IN-3 (13h), which shows minimal inhibition (>10 μM) against AKR1B10, Cbr1-IN-4 (13p) exhibits moderate inhibitory activity against this aldo-keto reductase with an IC50 of 3.7 μM [1]. Both compounds show negligible inhibition (>10 μM) against other tested off-targets including CBR3, DCXR, DHRS4, AKR1B1, AKR1C1, AKR1C2, and AKR1C4 [1].

CBR1 selectivity AKR1B10 off-target effects

Cellular Functional Efficacy: Cbr1-IN-4 Outperforms CBR1-IN-3 in a Live-Cell Model of CBR1-Mediated Metabolism

In a cellular model using bovine aortic endothelial cells (BAEC) overexpressing human CBR1 and treated with the CBR1 substrate 9,10-phenanthrenequinone (9,10-PQ), Cbr1-IN-4 (13p) demonstrated greater protective efficacy than CBR1-IN-3 (13h) [1]. While both compounds rescued cell viability at 10 μM, the study explicitly notes that '13p is more effective than 13h in the cells in contrast to their in vitro inhibitory potencies' [1].

cellular CBR1 activity phenanthrenequinone metabolism endothelial cells

Optimal Scientific Applications for Cbr1-IN-4 Based on Quantitative Differentiation


Investigating CBR1-Mediated Anthracycline Cardiotoxicity in Cellular Models

Given its superior cellular efficacy compared to the more potent in vitro inhibitor CBR1-IN-3 [1], Cbr1-IN-4 is the optimal tool compound for studies examining CBR1-dependent cardiotoxicity in cardiomyocyte or endothelial cell models. Its enhanced performance in live-cell assays makes it particularly suitable for evaluating the protective effects of CBR1 inhibition against doxorubicin-induced cytotoxicity, where compound permeability and intracellular target engagement are critical determinants of experimental outcome [1].

Dissecting the Interplay Between CBR1 and AKR1B10 in Cancer Cell Chemoresistance

The unique, moderate inhibitory activity of Cbr1-IN-4 against AKR1B10 (IC50 = 3.7 μM) [1] positions it as a specialized probe for studying the combined role of CBR1 and AKR1B10 in anthracycline resistance. In cancer cell lines where both reductases are co-expressed and contribute to drug detoxification, Cbr1-IN-4 can be used to simultaneously modulate both pathways, a feature not shared by the highly selective CBR1-IN-3 [1]. This makes it valuable for pharmacological dissection of overlapping metabolic resistance mechanisms.

SAR and Mechanistic Studies Requiring a Benchmark Comparator to Luteolin

With an in vitro potency (IC50 = 0.090 μM) nearly identical to that of the natural flavonoid luteolin (IC50 = 0.095 μM) [1], Cbr1-IN-4 serves as an excellent synthetic comparator for structure-activity relationship (SAR) studies. Researchers investigating the molecular determinants of CBR1 inhibition can use Cbr1-IN-4 as a chemically tractable, non-flavonoid reference point to benchmark novel synthetic inhibitors or to contrast the binding modes of natural products versus synthetic chromene derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbr1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.